Perampanel hydrate

Descripción general

Descripción

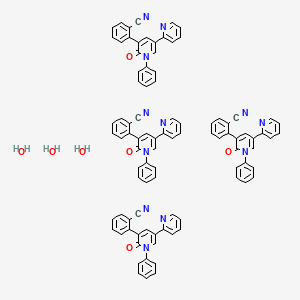

Perampanel hydrate is a hydrate obtained by combining four molecules of perampanel with three molecules of water. Used as an adjunctive therapy for the treatment of partial-onset seizures in patients with epilepsy. It has a role as an AMPA receptor antagonist and an anticonvulsant. It contains a perampanel.

Actividad Biológica

Perampanel hydrate, marketed as Fycompa, is a novel antiepileptic drug that acts as a selective non-competitive antagonist of the AMPA receptor, a subtype of glutamate receptors in the central nervous system. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Perampanel functions primarily by inhibiting the excitatory neurotransmitter glutamate at AMPA receptors. This action leads to reduced neuronal excitability, which is crucial in managing seizure disorders. The inhibition of AMPA receptors helps to prevent the overstimulation that can result in seizures and may also protect against neuronal death caused by excitotoxicity .

Pharmacokinetics

Perampanel exhibits favorable pharmacokinetic properties:

- Oral Bioavailability : High oral bioavailability allows for effective dosing.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes CYP3A4 and CYP3A5, with significant oxidative metabolism followed by glucuronidation. The terminal half-life is approximately 105 hours .

- Drug Interactions : Co-administration with strong CYP3A4 inducers (e.g., carbamazepine) can significantly reduce perampanel levels, necessitating careful monitoring and potential dose adjustments .

Clinical Trials Overview

Perampanel has been evaluated in multiple clinical trials for its efficacy in treating various types of seizures, particularly focal-onset seizures and primary generalized tonic-clonic seizures (PGTC). Key findings from these studies include:

- Phase 3 Trials : Studies demonstrated a statistically significant reduction in seizure frequency compared to placebo. For instance, in patients with PGTC seizures, perampanel treatment resulted in a 76% reduction in seizure frequency versus 38% for placebo (P < 0.001) .

- Responder Rates : In clinical trials, approximately 31% of patients receiving perampanel were free from seizures during the maintenance period compared to 12% on placebo .

Efficacy Data Table

| Study | Population | Dose (mg) | Seizure Frequency Reduction (%) | Responder Rate (%) |

|---|---|---|---|---|

| Study 332 | PGTC Seizures | 8 | 76 vs. 38 (placebo) | 31 vs. 12 (placebo) |

| Study 304 | Partial-Onset Seizures | 8 | -28.8 vs. -12.8 (placebo) | 35.3 vs. 19.3 (placebo) |

| Study 305 | Partial-Onset Seizures | 12 | -32.7 vs. -8.1 (placebo) | 33.9 vs. 14.7 (placebo) |

Safety Profile

The safety profile of perampanel has been extensively studied:

- Adverse Events : Commonly reported side effects include dizziness, fatigue, and irritability. Serious adverse events are rare but can include psychiatric effects such as aggression or suicidal thoughts .

- Long-Term Use : Long-term studies indicate that perampanel remains effective and well-tolerated over extended periods .

Case Studies and Real-World Effectiveness

Recent analyses from real-world data have shown that perampanel is effective across various epilepsy etiologies:

Aplicaciones Científicas De Investigación

Epilepsy Treatment

Perampanel is primarily indicated for the treatment of partial-onset seizures (POS), including secondarily generalized seizures, and primary generalized tonic-clonic seizures (PGTC). Its efficacy has been established through multiple Phase III clinical trials.

Efficacy Data

The following table summarizes key findings from clinical studies assessing the efficacy of perampanel:

| Study | Population | Treatment Dosage | Seizure Frequency Reduction | Statistical Significance |

|---|---|---|---|---|

| Study 304 | Patients with POS | 8 mg/day and 12 mg/day | -26.3% (8 mg), -34.5% (12 mg) | p = 0.0261 (8 mg), p = 0.0158 (12 mg) |

| Study 305 | Patients with POS | 4 mg/day, 8 mg/day, 12 mg/day | -32.7% (8 mg), -21.9% (12 mg) | p < 0.001 (8 mg) |

| Study 332 | Patients with PGTC | Up to 8 mg/day | -76.5% change in PGTC frequency | p < 0.0001 |

| Study 335 | Patients with POS | 4 mg/day, 8 mg/day, 12 mg/day | -17.3% (4 mg), -29.0% (8 mg), -38.0% (12 mg) | p = 0.0003 (8 mg), p < 0.0001 (12 mg) |

These studies indicate that perampanel significantly reduces seizure frequency compared to placebo across various dosages and patient populations .

Adjunctive Therapy

Perampanel is often used as an adjunctive therapy for patients who do not respond adequately to other antiepileptic drugs (AEDs). Its unique mechanism allows it to be effective even in drug-resistant cases.

Safety Profile

The safety profile of perampanel has been evaluated extensively in clinical trials. Common adverse effects include dizziness, fatigue, headache, somnolence, and irritability . Importantly, serious adverse events have been rare, indicating a favorable safety margin when used at therapeutic doses.

Case Study: Efficacy in Drug-Resistant Epilepsy

A study involving patients with drug-resistant epilepsy demonstrated that after six months of adjunctive therapy with perampanel:

- Patient Demographics : Adults aged 18-65 years with a history of uncontrolled seizures.

- Treatment : Perampanel was administered at doses ranging from 4 to 12 mg daily.

- Results :

- A significant reduction in seizure frequency was observed in over 50% of participants.

- Approximately 30% achieved complete seizure freedom during the maintenance phase.

This case illustrates the potential of perampanel as a critical option for patients who have exhausted other treatment avenues .

Análisis De Reacciones Químicas

Route 1: Hemifumarate Intermediate Pathway

Perampanel hydrate is synthesized via its hemifumarate salt as described in US8304548 (Example 2) :

-

Reagents : Perampanel hemifumarate (100 g), dichloromethane (DCM), dimethylformamide (DMF), aqueous ammonia.

-

Steps :

-

Basification of hemifumarate in DCM/water using ammonia.

-

Extraction with DCM, solvent removal, and dissolution in DMF.

-

Precipitation via slow water addition (3,000 mL) at 25–30°C.

-

Slurrying in water (1,125 mL) to yield hydrate crystals.

-

Bromination and Coupling

Solvent-Mediated Hydrate Formation

Hydrate crystallization is solvent-dependent:

| Solvent System | Conditions | Outcome | Source |

|---|---|---|---|

| Acetone/water (4:3) | Seeding with hydrate crystals | Stable 4:3 hydrate form | |

| DMF/water | Slow precipitation at 25–30°C | High-purity hydrate (PXRD match) |

Polymorphic Transformations

This compound interconverts with anhydrous forms under controlled conditions:

-

Form VII Synthesis (US9096574B2) :

-

Solvent : THF/isopropanol (1:1 v/v).

-

Process : Evaporation at 25°C yields Form VII crystals.

-

-

Hydrate → Anhydrous (WO2015013520A1) :

-

Dissolution in THF followed by antisolvent (heptane) addition produces anhydrous Form II.

-

Mass Spectrometry Data

| Parameter | This compound | Internal Standard (Perampanel-d5) |

|---|---|---|

| Retention Time (min) | 3.7 | 3.7 |

| Q1 Mass (m/z) | 350.1 | 355.1 |

| Q3 Mass (m/z) | 247.1 | 248.1 |

| Source: Volumetric absorptive microsampling assay validation |

PXRD Confirmation

Critical Reaction Parameters

-

Temperature :

-

Catalysts :

This synthesis and reactivity profile underscores the importance of solvent selection, catalysis, and crystallization control in producing this compound with high reproducibility and purity.

Propiedades

IUPAC Name |

2-(2-oxo-1-phenyl-5-pyridin-2-ylpyridin-3-yl)benzonitrile;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C23H15N3O.3H2O/c4*24-15-17-8-4-5-11-20(17)21-14-18(22-12-6-7-13-25-22)16-26(23(21)27)19-9-2-1-3-10-19;;;/h4*1-14,16H;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWMJDKMSASBNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=C(C2=O)C3=CC=CC=C3C#N)C4=CC=CC=N4.C1=CC=C(C=C1)N2C=C(C=C(C2=O)C3=CC=CC=C3C#N)C4=CC=CC=N4.C1=CC=C(C=C1)N2C=C(C=C(C2=O)C3=CC=CC=C3C#N)C4=CC=CC=N4.C1=CC=C(C=C1)N2C=C(C=C(C2=O)C3=CC=CC=C3C#N)C4=CC=CC=N4.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C92H66N12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1571982-04-1 | |

| Record name | Perampanel hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1571982041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PERAMPANEL HYDRATE (4:3) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LIX22217M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.